![molecular formula C18H24N6 B6444243 2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2549054-90-0](/img/structure/B6444243.png)
2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine, also known as 4-methyl-1-pyrrolidin-2-yl-4-piperazin-1-ylpyrimidine, is an organic compound with a range of interesting properties. It is a white crystalline solid that is insoluble in water. Its chemical structure is composed of two piperazin-1-yl groups and two pyrrolidin-1-yl groups, connected by a pyrimidine ring and a pyridin-4-ylmethyl group. This compound has been studied extensively in recent years and has been found to have numerous applications in scientific research.
Scientific Research Applications
Cancer Treatment (Leukemia)
Imatinib is a well-established therapeutic agent used to treat chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). It specifically inhibits tyrosine kinases, disrupting cancer cell signaling pathways. By binding to the inactive Abelson tyrosine kinase domain, Imatinib interferes with cell proliferation and survival .
Derivatization Reagent for Peptides
Imatinib’s piperazine moiety makes it useful as a derivatization reagent for carboxyl groups on peptides. Researchers employ it during the spectrophotometric analysis of phosphopeptides .
Anti-Fibrosis Activity
Studies have explored Imatinib derivatives for their anti-fibrotic properties. Some compounds exhibited better activity than Pirfenidone (a known anti-fibrotic agent) on hepatic stellate cells (HSC-T6), suggesting potential applications in fibrosis treatment .
Anti-Tubercular Agents
Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These compounds showed promise as potential anti-TB agents .
Crystallography and Structural Studies
The crystal structure of freebase Imatinib was determined, revealing an extended conformation. It forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Such structural insights aid drug design and optimization .
H-Bond Propensity and Molecular Interactions
Imatinib’s flexible nature allows it to adopt different conformations in single crystals. Understanding its hydrogen bonding and intermolecular interactions informs drug development strategies .
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of cell processes such as cell division, growth, and death .
Mode of Action
The compound interacts with its targets by binding to the inactive Abelson tyrosine kinase domain, a characteristic feature of certain genes . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s interaction with its target results in the inhibition of the activity of tyrosine kinases .
Biochemical Pathways
The compound’s interaction with tyrosine kinases affects several biochemical pathways. By inhibiting the activity of tyrosine kinases, the compound can disrupt the signaling pathways that regulate cell processes, leading to effects such as the inhibition of cell division and growth .
Result of Action
The result of the compound’s action is the inhibition of the activity of tyrosine kinases . This can lead to the disruption of cell processes regulated by these enzymes, including cell division and growth . This makes the compound potentially useful in the treatment of conditions characterized by abnormal cell growth, such as leukemia .
properties
IUPAC Name |
2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-2-10-23(9-1)17-5-8-20-18(21-17)24-13-11-22(12-14-24)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAIUFHQNQXXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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